Cas no 347-46-6 (Diazo 511F)

Diazo 511F 化学的及び物理的性質
名前と識別子
-
- Diazo 511F
- 4-Diazo-N,N-diethylaniline fluoroborate
- 4-(diethylamino)benzenediazonium tetrafluoroborate
- 4-(diethylamino)phenyldiazonium tetrafluoroborate
- 4-(N,N-diethylamino)benzenediazonium tetrafluoroborate
- 4-diaethylamino-benzoldiazonium-tetr
- 4-Diethylaminobenzene diazonium fluoborate
- 4-N,N-Diethylamino-benzendiazoniumtetrafluoroborat
- Diazo 69
- P-DIETHYLAMINOBENZENEDIAZONIUMETRAFLUOROBORATE
- P-N N-DIETHYLANILINEDIAZONIUMTETRAFLUOROBORATE
- Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-)
- 4-(diethylamino)benzenediazonium;tetrafluoroborate
- EINECS 206-472-6
- FT-0721133
- p-diethyl-aminobenzenediazonium tetrafluoroborate
- p-N,N-Diethylaminobenzenediazonium tetrafluoroborate
- DTXSID4059839
- MFCD00011896
- p-Diazonium-N,N-diethylaniline, fluoboric acid salt
- 347-46-6
- Methylvinylether
- Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-) (1:1)
- p-Diazonium-N,N-diethylaniline, tetrafluoroborate
- SCHEMBL483803
- NS00079375
-
- MDL: MFCD00011896
- インチ: InChI=1S/C10H14N3.BF4/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;2-1(3,4)5/h5-8H,3-4H2,1-2H3;/q+1;-1
- InChIKey: USBTWRKXQLWQIJ-UHFFFAOYSA-N
- ほほえんだ: F[B-](F)(F)F.N#[N+]C1C=CC(N(CC)CC)=CC=1
計算された属性
- せいみつぶんしりょう: 263.12200
- どういたいしつりょう: 263.122
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 41.2
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 111-113 °C (dec.)(lit.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 31.39000
- LogP: 4.31738
- ようかいせい: 未確定
Diazo 511F セキュリティ情報
Diazo 511F 税関データ
- 税関コード:2927000090
- 税関データ:
中国税関コード:
2927000090概要:
29270000090他のジアゾ化合物アゾ化合物など(アゾキシ化合物を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29270000090他のジアゾ、アゾ、またはアゾキシ化合物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Diazo 511F 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB540871-1 g |
4-Diazo-N,N-diethylaniline fluoroborate; . |
347-46-6 | 1g |
€230.30 | 2023-07-10 | ||
abcr | AB540871-2.52,5g |
4-Diazo-N,N-diethylaniline fluoroborate; . |
347-46-6 | 2.52,5g |
€464.80 | 2024-04-17 | ||
abcr | AB540871-250mg |
4-Diazo-N,N-diethylaniline fluoroborate; . |
347-46-6 | 250mg |
€137.00 | 2025-02-15 | ||
abcr | AB540871-500mg |
4-Diazo-N,N-diethylaniline fluoroborate; . |
347-46-6 | 500mg |
€191.60 | 2025-02-15 | ||
abcr | AB540871-1g |
4-Diazo-N,N-diethylaniline fluoroborate; . |
347-46-6 | 1g |
€233.50 | 2025-02-15 | ||
abcr | AB540871-500 mg |
4-Diazo-N,N-diethylaniline fluoroborate; . |
347-46-6 | 500MG |
€188.00 | 2023-07-10 | ||
abcr | AB540871-250 mg |
4-Diazo-N,N-diethylaniline fluoroborate; . |
347-46-6 | 250MG |
€132.80 | 2023-07-10 | ||
abcr | AB540871-2,5 g |
4-Diazo-N,N-diethylaniline fluoroborate; . |
347-46-6 | 2,5 g |
€463.90 | 2023-07-10 | ||
abcr | AB540871-2.5g |
4-Diazo-N,N-diethylaniline fluoroborate; . |
347-46-6 | 2.5g |
€464.80 | 2025-02-15 |
Diazo 511F 関連文献
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
Diazo 511Fに関する追加情報
Introduction to Diazo 511F and Its Significance in Modern Chemical Research
Diazo 511F, identified by its CAS number 347-46-6, is a compound of significant interest in the field of organic synthesis and pharmaceutical development. This compound, belonging to the diazo class, has garnered attention due to its versatile applications and the innovative methodologies it enables. The diazo functional group, characterized by its highly reactive nature, makes Diazo 511F a valuable intermediate in the synthesis of various heterocyclic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals.
The utility of Diazo 511F stems from its ability to participate in a wide array of chemical reactions, including nucleophilic substitution, coupling reactions, and cycloadditions. These reactions are fundamental to constructing complex molecular architectures, which are essential for designing novel therapeutic agents. Recent advancements in synthetic chemistry have highlighted the role of diazo compounds like Diazo 511F in facilitating the development of more efficient and sustainable synthetic routes.
In particular, the use of Diazo 511F in transition metal-catalyzed reactions has opened new avenues for the synthesis of complex organic molecules. These reactions often proceed with high selectivity and yield, making them attractive for industrial applications. For instance, palladium-catalyzed cross-coupling reactions involving Diazo 511F have been employed in the synthesis of biaryl compounds, which are known for their biological activity and pharmaceutical relevance.
The significance of Diazo 511F is further underscored by its application in the synthesis of functionalized alkenes and alkynes. These compounds serve as key building blocks in the construction of more complex molecules, including those with pharmaceutical applications. The ability to introduce specific functional groups at defined positions using Diazo 511F allows for the tailored design of molecules with desired properties.
Recent research has also explored the use of Diazo 511F in flow chemistry systems, which offer advantages such as improved safety, scalability, and reproducibility. Flow chemistry has emerged as a powerful tool for synthesizing complex molecules under controlled conditions, and the integration of Diazo 511F into these systems has demonstrated promising results.
The chemical properties of Diazo 511F, as defined by its CAS number 347-46-6, make it a compound of great interest for researchers aiming to push the boundaries of organic synthesis. Its reactivity and versatility ensure that it will remain a cornerstone in the development of new synthetic methodologies and applications across various scientific disciplines.
In conclusion, Diazo 511F represents a significant advancement in chemical research, offering innovative solutions for the synthesis of complex organic molecules. Its role in pharmaceutical development and synthetic chemistry underscores its importance as a key intermediate. As research continues to evolve, the applications and significance of this compound are expected to expand further, driving progress in multiple scientific fields.
347-46-6 (Diazo 511F) 関連製品
- 2228952-10-9(5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid)
- 922660-45-5(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)
- 75444-80-3(2-(1-benzothiophen-2-yl)acetonitrile)
- 877651-94-0(6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate)
- 1178447-00-1(1-(2-Methoxyphenyl)propane-2-thiol)
- 2229399-63-5(2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)
- 1706452-72-3((5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid)
- 2229164-18-3(1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)
- 2305080-38-8((R)-1-Benzyl-3-methyl-[1,4]diazepane)
- 2764014-37-9(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid)
